

# avobenzene excited state dynamics and lifetime

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## Compound of Interest

Compound Name: Avobenzene

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An In-depth Technical Guide on the Excited State Dynamics and Lifetime of **Avobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

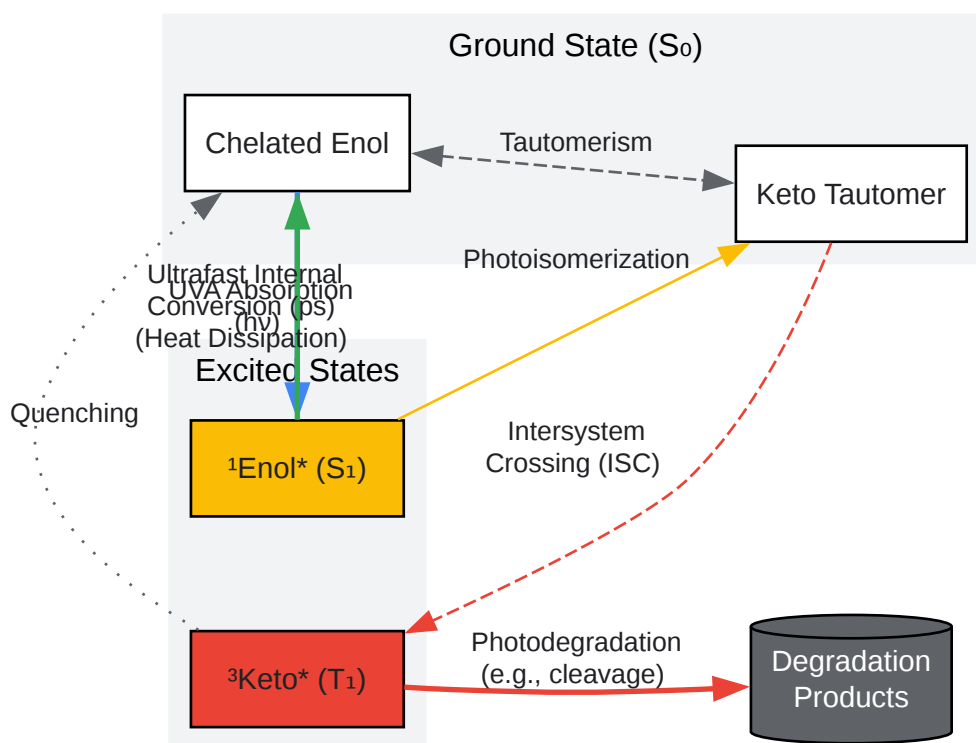
**Avobenzene** (Butyl Methoxydibenzoylmethane) is a dibenzoylmethane derivative and one of the most widely used chemical UV filters in sunscreen formulations, prized for its ability to absorb a broad spectrum of UVA radiation (320-400 nm).[1] In its ground state, **avobenzene** exists in a tautomeric equilibrium between a chelated enol form and a keto form, with the enol form being predominant and responsible for its UVA-absorbing properties.[2] Despite its efficacy, **avobenzene** is notoriously photounstable, undergoing degradation upon UV exposure.[3][4][5] This photoinstability not only reduces the protective capacity of sunscreen over time but can also lead to the formation of reactive photoproducts. A thorough understanding of the intricate excited state dynamics and decay pathways of **avobenzene** is therefore critical for developing strategies to enhance its photostability and ensure the safety and efficacy of sun protection products.

## Photophysical and Photochemical Pathways

Upon absorption of a UVA photon, the stable chelated enol tautomer of **avobenzene** is promoted to an electronically excited singlet state ( $S_1$ ). From this excited state, the molecule can undergo several competing relaxation processes that dictate its ultimate fate and photostability.

- **Desired Pathway: Ultrafast Internal Conversion:** An ideal UV filter dissipates absorbed energy rapidly and non-radiatively as heat, returning to its stable ground state within picoseconds ( $1 \text{ ps} = 10^{-12} \text{ s}$ ) or even femtoseconds ( $1 \text{ fs} = 10^{-15} \text{ s}$ ). For **avobenzone**, this involves an extremely fast decay from the  $S_1$  state back to the ground state ( $S_0$ ) of the enol form. This efficient deactivation pathway minimizes the lifetime of the reactive excited state, thereby reducing the probability of deleterious photochemical reactions.
- **Photoisomerization (Enol-Keto Tautomerism):** A significant deactivation channel for excited **avobenzone** is the isomerization from the protective enol form to a diketo tautomer. This process is believed to occur following photoexcitation, leading to the formation of a less UV-absorbent species. The diketo form absorbs UVA radiation much less efficiently, compromising the sunscreen's efficacy. While this process can be reversible in the dark, the accumulation of the keto form during sun exposure leads to a decline in protection.
- **Intersystem Crossing and Triplet State Formation:** The excited diketo tautomer can undergo intersystem crossing (ISC) to a long-lived triplet excited state ( $^3\text{keto}^*$ ). This triplet state is highly reactive and implicated as a primary mediator of **avobenzone**'s photodegradation. It can participate in energy transfer reactions with other molecules, including biological targets, or react with molecular oxygen to generate sensitizing species, contributing to phototoxicity.
- **Photodegradation:** The triplet state of the keto form is a precursor to irreversible chemical degradation. This can occur through mechanisms such as Norrish Type I cleavage, resulting in the formation of various photofragments. These degradation products no longer function as UV absorbers and can potentially act as photosensitizers, generating free radicals that cause oxidative stress to the skin.

The following diagram illustrates the key photochemical pathways of **avobenzone**.



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Caption: Key photophysical and photochemical pathways of **avobenzone** following UVA absorption.

## Quantitative Data: Excited State Lifetimes and Quantum Yields

Ultrafast spectroscopic studies have provided precise measurements of the timescales of **avobenzone**'s excited state processes. The data reveals that the primary energy dissipation pathway is extremely rapid, which is a crucial characteristic for a photoprotective agent.

Parameter	Value	Solvent / Conditions	Technique	Description	Reference
$\tau_1$	~150 fs	Ethanol, Cyclohexane	TEAS	Evolution from the Franck-Condon region of the excited enol form.	
$\tau_2$	$1.2 \pm 0.1$ ps	Acetonitrile	TEAS	Decay of the initially excited $S_1$ state of the chelated enol form.	
$\tau_3$	$8.2 \pm 0.1$ ps	Acetonitrile	TEAS	Vibrational cooling of the hot ground state ( $S_0$ ) enol form after internal conversion.	
$\Phi(\text{enol} \rightarrow \text{keto})$	0.014	Acetonitrile	Laser Flash Photolysis	Quantum yield for the formation of the keto tautomer from the enol form upon photolysis.	

TEAS: Transient Electronic Absorption Spectroscopy

These lifetimes indicate that the majority of excited **avobenzone** molecules return to the ground state via non-radiative decay within a few picoseconds. However, the non-zero quantum yield for keto formation confirms that photoisomerization remains a competing and significant pathway leading to photoinstability.

## Experimental Protocols

The elucidation of **avobenzone**'s ultrafast dynamics relies on sophisticated spectroscopic and computational techniques.

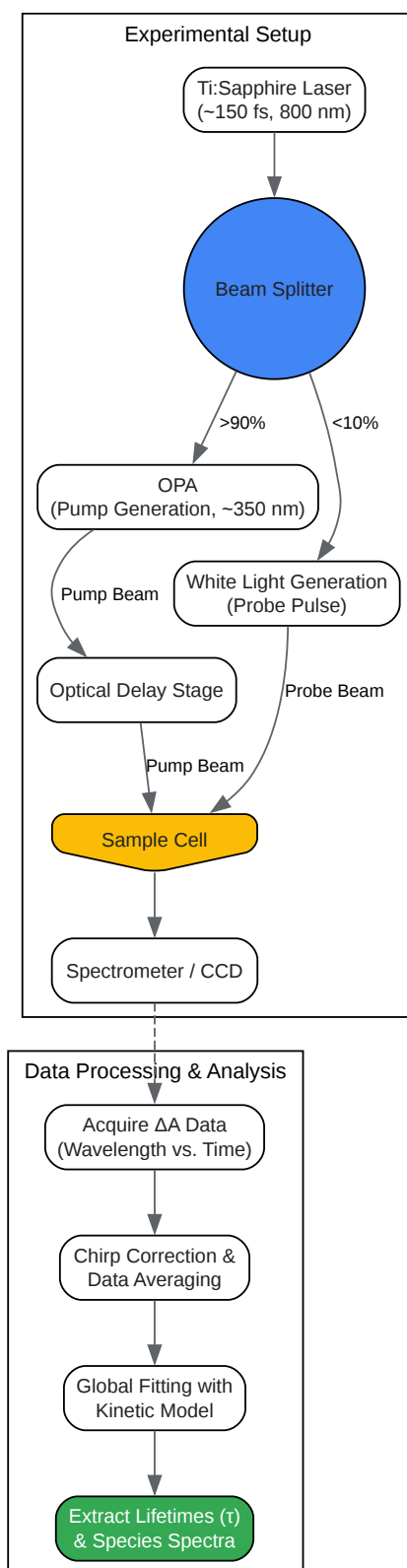
### Transient Electronic Absorption Spectroscopy (TEAS)

TEAS is a powerful pump-probe technique used to observe the formation and decay of short-lived transient species like excited states and photoproducts on femtosecond to nanosecond timescales.

- Principle: An ultrashort 'pump' laser pulse excites the **avobenzone** molecules to the  $S_1$  state. A second, time-delayed 'probe' pulse, typically a white-light continuum, passes through the sample. By measuring the change in the probe's absorption spectrum at various delay times relative to the pump pulse, a "movie" of the excited state evolution can be constructed.
- Detailed Methodology:
  - Laser System: A regenerative amplified Ti:Sapphire laser system is commonly used to generate high-energy, ultrashort (~150 fs) pulses of light, typically centered at 800 nm.
  - Pump Pulse Generation: A portion of the laser output is directed into an optical parametric amplifier (OPA) to generate the tunable pump pulse. For **avobenzone**, this is tuned to its absorption maximum, around 350 nm.
  - Probe Pulse Generation: A small fraction of the 800 nm laser output is focused onto a crystal (e.g.,  $\text{CaF}_2$ ) to generate a broadband white-light continuum (e.g., 330-800 nm), which serves as the probe pulse.
  - Time Delay: The pump beam travels through a computer-controlled mechanical delay stage, which precisely varies the path length and thus the arrival time of the pump pulse at the sample relative to the probe pulse.

- **Data Acquisition:** The probe light is split into a reference beam and a beam that passes through the excited sample. Both beams are directed to a spectrometer with a CCD detector. The differential absorbance ( $\Delta A$ ) is calculated for each probe wavelength and at each time delay, generating a 2D map of  $\Delta A$  versus wavelength and time.
- **Sample Handling:** The sample solution is continuously flowed or stirred in a cuvette to ensure that each laser shot interacts with a fresh volume of the sample, preventing long-term degradation from influencing the ultrafast measurements.

The diagram below outlines the typical workflow for a TEAS experiment.



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Caption: A typical experimental workflow for transient absorption spectroscopy (TEAS).

## Laser Flash Photolysis (LFP)

LFP is used to study transient species on longer timescales (nanoseconds to milliseconds). It is particularly useful for characterizing the triplet state of **avobenzone**'s keto form.

- Principle: A high-energy laser pulse (e.g., from an Nd:YAG or excimer laser) excites the sample. The decay of the resulting transient species is monitored over time by measuring the change in transmission of a continuous wave probe lamp at a specific wavelength.
- Methodology:
  - Excitation: A pulsed laser provides the excitation source. For observing the keto triplet, excitation may occur at wavelengths absorbed by the keto form or via sensitization.
  - Monitoring: A stable lamp (e.g., Xenon arc lamp) provides a continuous probe beam that passes through the sample.
  - Detection: The probe beam is directed through a monochromator to select the wavelength of interest (e.g., 380 nm for the keto triplet). A photomultiplier tube (PMT) converts the light intensity into an electrical signal.
  - Signal Processing: The PMT signal is recorded by a digital oscilloscope, which captures the change in absorbance as a function of time after the laser flash. This kinetic trace is then fitted to determine the lifetime of the transient species.

## Computational Chemistry

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are essential for interpreting experimental results and providing a deeper understanding of the photochemical mechanisms.

- Principle: Quantum chemical methods are used to calculate the electronic structure of **avobenzone**'s different isomers in both their ground and excited states. This allows for the prediction of absorption spectra, the identification of excited state characters (e.g.,  $^1\pi\pi$ ,  $^3n\pi$ ), and the mapping of potential energy surfaces that govern the relaxation pathways.
- Methodology:



- Geometry Optimization: The minimum energy structures of the ground state enol and keto tautomers are calculated.
- Vertical Excitation Calculations: TD-DFT is used to compute the energies and oscillator strengths of electronic transitions from the optimized ground state geometries, allowing for the assignment of absorption bands observed experimentally.
- Potential Energy Surface Scanning: By calculating the energy of the excited state as a function of specific molecular coordinates (e.g., bond rotation, proton transfer), researchers can identify the likely pathways for isomerization and deactivation, such as the route from the excited enol to the keto form.

## Conclusion and Outlook

The excited state dynamics of **avobenzene** are characterized by an ultrafast and efficient internal conversion process that dissipates most of the absorbed UVA energy harmlessly as heat. This occurs on a picosecond timescale. However, competing pathways, primarily photoisomerization to the less-protective and photochemically reactive keto tautomer, lead to its well-documented photoinstability. The triplet state of this keto form is a key intermediate in the photodegradation cascade, which ultimately reduces sunscreen efficacy and can generate harmful free radicals.

This detailed knowledge of **avobenzene**'s photochemical behavior is the foundation for modern photostabilization strategies. By incorporating "triplet quenchers" like octocrylene or other photostabilizers, the lifetime of the destructive  $^3\text{keto}^*$  state is reduced, preventing degradation. Furthermore, advanced formulation techniques such as microencapsulation physically shield **avobenzene**, enhancing its stability. The continued application of ultrafast spectroscopy and computational chemistry will be instrumental in designing novel UV filters and optimizing formulations to provide safe, stable, and effective broad-spectrum sun protection.

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